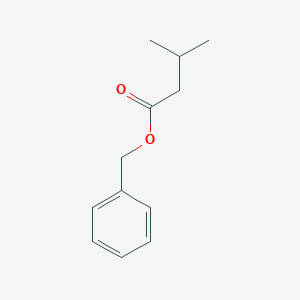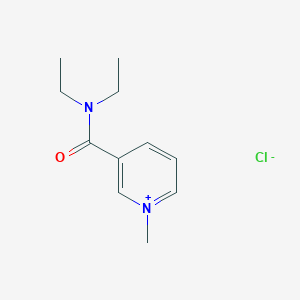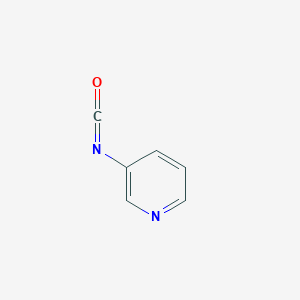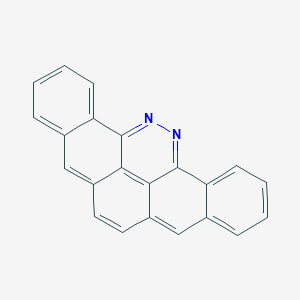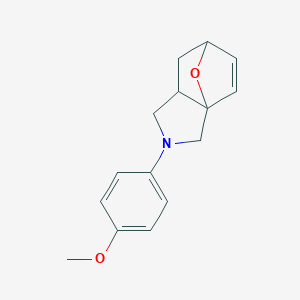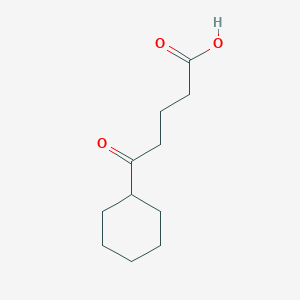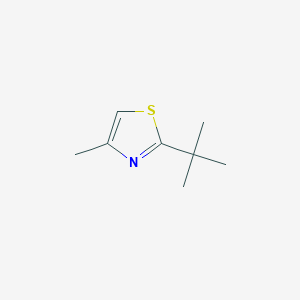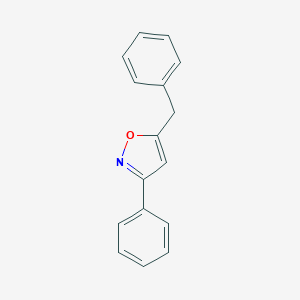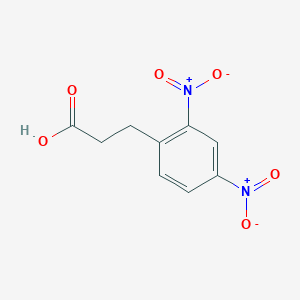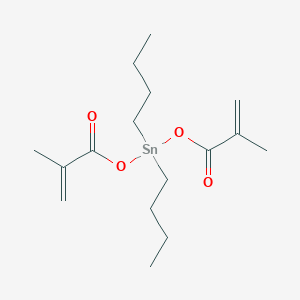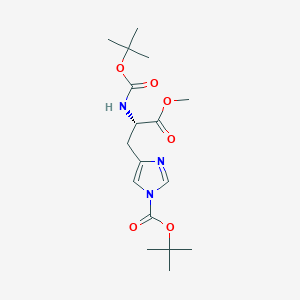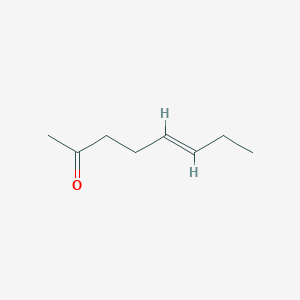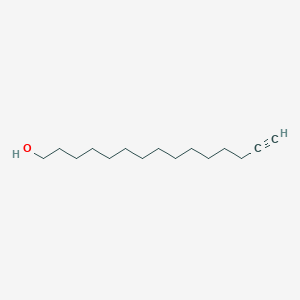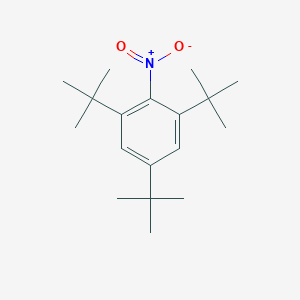![molecular formula C26H16 B091316 Dibenzo[g,p]chrysene CAS No. 191-68-4](/img/structure/B91316.png)
Dibenzo[g,p]chrysene
Descripción general
Descripción
Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon with a structure consisting of a twisted naphthalene core with four fused benzene rings. It is a compound of interest due to its potential applications in organic electronics and its significant role in environmental carcinogenesis .
Synthesis Analysis
Several methods have been developed to synthesize DBC and its derivatives. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling, which allows for the introduction of various functionalities into the DBC framework . Another method uses superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization of difluoroethenes bearing two biaryl groups . Additionally, a versatile method based on regio- and stereoselective stannyllithiation to diarylacetylenes has been described, which is capable of producing DBC derivatives with both electron-donating and electron-withdrawing groups .
Molecular Structure Analysis
The molecular structure of DBC is characterized by a significant distortion from planarity, with an angle of 27.6 degrees between the outermost rings. This distortion is attributed to atomic overcrowding in the fjord region of the molecule . The twisted nature of DBC affects its electronic properties and has implications for its reactivity and interaction with biological systems.
Chemical Reactions Analysis
The reactivity of DBC and its derivatives is influenced by the presence of functional groups and the twisted conformation of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance intermolecular interactions and affect carrier mobility in electronic applications . The synthesis of active metabolites of DBC, such as diol, dione, and diol epoxide, is also of interest due to their role in carcinogenesis .
Physical and Chemical Properties Analysis
DBC derivatives exhibit ambipolar carrier transport properties with mobility values up to 10^-3 cm^2 V^-1 s^-1 in the amorphous state, indicating their potential for use in electronic devices . The electrochemical and spectroscopic properties of DBC derivatives have been studied, revealing that substituents and the torsion of the naphthalene moiety can influence oxidation potentials, absorption spectra, and photoluminescence10. The compound 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) has been used in red phosphorescent organic light-emitting diodes with a high external quantum efficiency, demonstrating the utility of DBC as a molecular platform for electroactive materials .
Aplicaciones Científicas De Investigación
Application in Covalent Organic Frameworks (COFs)
- Scientific Field: Nanotechnology and Material Science .
- Summary of the Application: DBC is used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . These COFs have interesting properties for optoelectronic applications .
- Methods of Application: The DBC node serves as a specific docking site for successive layers in the COFs . This results in a tight packing of adjacent layers and a hexagonal dual-pore kagome geometry .
- Results or Outcomes: The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry . The interlayer distances decrease from about 4.6 Å in ETTA-COFs to about 3.6 Å in DBC-COFs . The Biph DBC-COF shows extraordinary excited state lifetimes exceeding 10 ns .
Application in Hydrogen-Bonded Organic Frameworks (HOFs)
- Scientific Field: Chemistry and Material Science .
- Summary of the Application: DBC is used to construct a hydrogen-bonded organic framework (HOF) by shape-fitted docking of the twisted π-conjugated core .
- Methods of Application: The activated HOF possesses exactly eclipsed stacking of the DBC cores .
- Results or Outcomes: The activated HOF, named CPDBC-1a, had a BET surface area of 1548 m²/g and possessed photoconductivity .
Safety And Hazards
Direcciones Futuras
DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . The molecule’s unique structure and properties make it a promising candidate for the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .
Propiedades
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKQZAEQBGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172620 | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[g,p]chrysene | |
CAS RN |
191-68-4 | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenzonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABENZONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



